2-Nitro-4-(trifluoromethoxy)benzoic acid

Regioselectivity Nitroaromatic SAR Positional Isomer Differentiation

Procure 2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS 142494-70-0) for its unique ortho-nitro/para-trifluoromethoxy architecture, critical for selective nucleophilic aromatic substitution (S_NAr) and FGFR inhibitor scaffold synthesis. The nitro group acts as a masked amine, enabling robust multi-step synthesis routes where early-stage amine functionality is incompatible. This specific 2,4-substitution pattern is essential for maintaining the electronic profile required for downstream heterocycle construction (benzimidazoles, quinazolinones) and metal-catalyzed transformations; its substitution would invalidate established synthetic routes.

Molecular Formula C8H4F3NO5
Molecular Weight 251.12 g/mol
CAS No. 142494-70-0
Cat. No. B3102788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethoxy)benzoic acid
CAS142494-70-0
Molecular FormulaC8H4F3NO5
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H4F3NO5/c9-8(10,11)17-4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14)
InChIKeyJANOFBIDZFXRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS 142494-70-0): Chemical Identity and Procurement Classification


2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS 142494-70-0; molecular formula C₈H₄F₃NO₅; molecular weight 251.12 g/mol) is a substituted aromatic carboxylic acid belonging to the class of fluorinated nitroaromatic building blocks . The compound features a benzoic acid core substituted at the 2-position with a strongly electron-withdrawing nitro group (-NO₂) and at the 4-position with a trifluoromethoxy group (-OCF₃), a lipophilicity-enhancing fluorinated substituent. This specific 2,4-substitution pattern yields a pKa (predicted) of 1.85±0.25, substantially more acidic than unsubstituted benzoic acid (pKa ≈ 4.20) due to the combined electron-withdrawing effects of both ortho-nitro and para-trifluoromethoxy groups . The compound is commercially available from multiple vendors with typical purity specifications ranging from 95% to 98% .

Why Generic Substitution Fails for 2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS 142494-70-0)


The substitution pattern of 2-nitro-4-(trifluoromethoxy)benzoic acid—specifically the ortho relationship between the carboxylic acid and nitro groups—is not interchangeable with its regioisomers or alternative halogenated analogs without fundamentally altering downstream synthetic utility. Nitroaromatic compounds with an ortho-carboxylic acid group exhibit distinct electronic properties, steric constraints, and reduction pathways compared to meta- or para-substituted variants . The ortho-nitrobenzoic acid motif enables unique reactivity profiles, including enhanced nucleophilic aromatic substitution at positions activated by the combined electron-withdrawing effects of both the nitro and carboxyl groups, as well as specific coordination chemistry with metal catalysts [1]. The para-trifluoromethoxy substituent further modulates lipophilicity (LogP ≈ 2.6) and metabolic stability in final active pharmaceutical ingredients (APIs) [2]. Generic substitution with alternative nitro-positional isomers, bromo analogs, or non-nitrated precursors would alter electronic density distribution, change the regioselectivity of subsequent functionalization steps, and potentially invalidate established synthetic routes optimized for this specific substitution architecture.

Quantitative Differentiation Evidence: 2-Nitro-4-(trifluoromethoxy)benzoic acid vs. Closest Comparators


Regional Isomer Differentiation: Ortho-Nitro vs. Meta-Nitro Substitution Patterns in Trifluoromethoxybenzoic Acids

The ortho-nitro substitution pattern of 2-nitro-4-(trifluoromethoxy)benzoic acid (target compound) creates distinct electronic and steric environments compared to the 5-nitro isomer (meta position relative to -OCF₃; CAS 189359-65-7) and the 3-nitro isomer (CAS 307989-55-5). In the target compound, the nitro group is positioned ortho to the carboxylic acid, enabling intramolecular hydrogen bonding between the -COOH proton and nitro oxygen, which influences both acidity (pKa 1.85±0.25) and the compound's behavior in metal-catalyzed coupling reactions . This ortho arrangement creates a unique reduction pathway to 2-amino-4-(trifluoromethoxy)benzoic acid derivatives that is sterically and electronically distinct from reduction of the meta- or para-nitro isomers [1].

Regioselectivity Nitroaromatic SAR Positional Isomer Differentiation

Reactive Handle Comparison: Nitro vs. Bromo vs. Amino at the 2-Position

The 2-position nitro group in the target compound provides a distinct synthetic handle compared to alternative 2-position substituents. Unlike 2-bromo-4-(trifluoromethoxy)benzoic acid (CAS 1138331-74-4), which enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling chemistry, the nitro group offers a clean, high-yielding reduction pathway to the corresponding 2-amino derivative without metal contamination risks . Conversely, 2-amino-4-(trifluoromethoxy)benzoic acid (CAS 1259323-62-0) lacks the nitro group's electron-withdrawing capacity, which influences the acidity (pKa of amino analog expected >3.0) and reactivity of the carboxylic acid toward activation and coupling . The nitro group can be selectively reduced under mild conditions (H₂/Pd-C, ethanol, room temperature) to the 2-amino derivative, enabling sequential functionalization strategies that are not accessible from the bromo or amino analogs . The bromo analog (MW 285.01, XlogP 3.3) has higher molecular weight and increased lipophilicity compared to the target compound (MW 251.12, LogP 2.6), potentially altering the physicochemical properties of downstream products .

Functional Group Interconversion Nitro Reduction Cross-Coupling Compatibility

Patent-Documented Utility as an Intermediate in Fluorinated Aromatic Synthesis

2-Nitro-4-(trifluoromethoxy)benzoic acid serves as a representative member of the broader class of nitro- and trifluoromethoxy-substituted benzoic acids that are explicitly claimed as valuable intermediates for agrochemical and pharmaceutical synthesis [1]. U.S. Patent 6,677,479 and related application US20030092930 teach that benzoic acids bearing trifluoromethoxy substituents with additional functionalities (such as the nitro group in the target compound) enable or facilitate introduction into target structures, where the aim is modifying the activity of agrochemicals or pharmaceuticals through fluorination to vary lipophilicity and dipolar moment [1]. The target compound is commercially catalogued as a building block with downstream conversion pathways documented to 2-amino-4-(trifluoromethoxy)benzoic acid derivatives used in FGFR inhibitor development [2].

Agrochemical Intermediates Pharmaceutical Building Blocks Fluorinated Synthons

Priority Application Scenarios for 2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS 142494-70-0) Procurement


Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic Acid Derivatives for Medicinal Chemistry Programs

The target compound serves as the direct precursor to 2-amino-4-(trifluoromethoxy)benzoic acid and its esters through nitro group reduction. This transformation is documented under mild catalytic hydrogenation conditions (H₂, Pd/C, room temperature) and has been specifically employed in the preparation of FGFR (fibroblast growth factor receptor) inhibitor scaffolds [1]. The ortho-amino benzoic acid product is a privileged scaffold for amide bond formation with diverse carboxylic acids or acyl chlorides, enabling rapid library synthesis in kinase inhibitor programs. Procurement of the nitro compound rather than the pre-reduced amino analog is advantageous when protection/deprotection strategies are required or when the nitro group serves as a masked amine during multi-step sequences where early-stage amine functionality would be incompatible with subsequent reaction conditions.

Building Block for Fluorinated Heterocycle Synthesis (Benzimidazoles, Quinazolines, Benzoxazines)

The ortho-nitrobenzoic acid motif in the target compound provides a versatile entry point for heterocycle construction. Following nitro reduction to the 2-amino derivative, condensation with carboxylic acids, aldehydes, or isothiocyanates yields benzimidazoles, quinazolinones, and benzoxazinones. The para-trifluoromethoxy substituent remains intact throughout these transformations, imparting enhanced lipophilicity (LogP contribution) and metabolic stability to the final heterocyclic products [1]. This scaffold is particularly relevant for CNS-targeted compounds and agrochemical active ingredients where fluorination patterns influence bioavailability and environmental persistence profiles. Alternative regioisomers (e.g., 2-nitro-5-(trifluoromethoxy)benzoic acid) produce heterocycles with different substitution patterns that may not match the structure-activity relationship requirements of established lead series.

Fluorinated Aromatic Building Block Requiring Ortho-Nitro Activation for Nucleophilic Aromatic Substitution

The combined electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethoxy substituent in the target compound activate the aromatic ring toward nucleophilic aromatic substitution (S_NAr) at positions ortho or para to the nitro group [1]. This activation profile is distinct from that of non-nitrated 4-(trifluoromethoxy)benzoic acid, which lacks sufficient activation for facile S_NAr chemistry. The ortho relationship between the nitro and carboxylic acid groups creates a unique electronic environment where the carboxylic acid can participate in directing or chelation effects during metal-catalyzed transformations. This compound is procured when synthetic sequences require introduction of nitrogen, oxygen, or carbon nucleophiles onto the trifluoromethoxy-substituted aromatic ring prior to or following nitro group manipulation.

Reference Standard for Analytical Method Development in Fluorinated Nitroaromatic Characterization

The target compound, with its well-defined physicochemical properties including predicted pKa (1.85±0.25), LogP (2.6), and distinct UV/Vis absorption profile characteristic of nitroaromatic chromophores, serves as a calibration standard for HPLC, LC-MS, and NMR method development in laboratories working with structurally related fluorinated nitroaromatic intermediates [1]. The presence of both a strongly electron-withdrawing nitro group and a lipophilic trifluoromethoxy substituent on the same benzoic acid scaffold provides a valuable test analyte for optimizing chromatographic separation of polar yet lipophilic aromatic acids, a challenging class in reversed-phase method development. Commercial availability at 95-98% purity from multiple vendors with certificates of analysis supports this application .

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